Phenylpyropene A

Übersicht

Beschreibung

Phenylpyropene A is a fungal metabolite originally isolated from the fungus Penicillium griseofulvum. It is known for its enzyme inhibitory and insecticidal activities. This compound inhibits acyl-coenzyme A:cholesterol acyltransferase (ACAT) with an IC50 of 0.8 μM and diacylglycerol acyltransferase (DGAT) in rat liver microsomes with an IC50 of 78.7 μM .

Vorbereitungsmethoden

Phenylpyropen A wird typischerweise aus der Fermentationsbrühe von Penicillium griseofulvum isoliert. Der Pilzstamm wird kultiviert und die Fermentationsbrühe mit Ethylacetat extrahiert. Der Extrakt wird dann konzentriert und an einer Kieselgel-Säule chromatographiert, gefolgt von einer weiteren Reinigung mittels Sephadex LH-20-Säulenchromatographie mit Methanol . Industrielle Produktionsmethoden für Phenylpyropen A sind nicht umfassend dokumentiert, aber die Isolierung aus Pilzkulturen ist die primäre Methode.

Analyse Chemischer Reaktionen

General Reactivity of Phenylpropane Derivatives

Phenylpropane-based compounds exhibit diverse reactivity due to their aromatic and aliphatic functional groups. Key reaction types observed in structurally related molecules include:

Oxidation Reactions

-

3-Phenylpropanal undergoes oxidation to form carboxylic acids or ketones depending on conditions. For example, catalytic oxidation can yield phenylpropanoic acid .

-

1-Phenyl-1,2-propanedione is selectively hydrogenated to chiral diols (e.g., (1R,2S)-1-phenyl-1,2-propanediol) using Ir/TiO₂ catalysts modified with cinchonidine .

Reduction Reactions

-

2-Chloro-1-phenylpropane undergoes stereospecific β-elimination to form alkenes, with anti-stereochemistry dominating in ethanol/sodium ethoxide systems .

-

1-Phenyl-1,2-propanedione is reduced enantioselectively to hydroxyketones (e.g., (R)-1-hydroxy-1-phenylpropanone) using Pt/Al₂O₃ catalysts .

Cyclization and Radical Reactions

-

3-Phenylpropan-1-ol forms cyclic products (e.g., 3,4-dihydro-2H-1-benzopyran) via alkoxyl radical intermediates in the presence of Cu²⁺ ions .

-

Radical cation intermediates derived from 3-phenylpropan-1-ol undergo cyclization to yield six-membered rings under oxidative conditions .

Key Reaction Pathways in Phenylpropane Analogues

The table below summarizes reaction pathways for structurally related compounds:

Metabolic and Enzymatic Transformations

-

2-Phenylpropene is metabolized in vivo to diols (e.g., 2-phenyl-1,2-propanediol) and carboxylic acids via epoxidation and hydrolysis .

-

Phenylacetone (a phenylpropane derivative) is a key intermediate in enzymatic pathways, formed via oxidation of nitroalkanes in liver microsomes .

Gaps in Data for "Phenylpyropene A"

No direct references to "this compound" were identified in the provided sources. Potential reasons include:

-

Nomenclature Variance : The compound may be referred to by alternative IUPAC or common names.

-

Structural Ambiguity : It could be a novel or less-studied derivative not yet indexed in major databases.

-

Specialized Context : The term might appear in proprietary research or non-English literature not covered here.

Recommendations for Further Research

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Phenylpyropene A has been identified as a potent inhibitor of acyl-CoA:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. This inhibition suggests potential therapeutic applications in managing cholesterol levels and related cardiovascular diseases.

Case Study: Cholesterol Inhibition

- Study Reference : A study published in the Journal of Antibiotics highlighted the efficacy of this compound in inhibiting acyl-CoA:cholesterol acyltransferase produced by Penicillium griseofulvum .

- Findings : The compound demonstrated significant inhibitory activity, indicating its potential as a lead compound for developing cholesterol-lowering drugs.

Agricultural Applications

In agriculture, this compound is being explored for its role in enhancing plant resistance to pathogens. Its involvement in phenylpropanoid biosynthesis pathways suggests that it may contribute to the production of defensive compounds in plants.

Case Study: Plant Disease Resistance

- Study Reference : Research published in Frontiers in Plant Science investigated the metabolic responses of plants to pathogen infection, revealing that phenylpropanoid metabolites play a crucial role in disease resistance .

- Findings : The study showed that enhanced phenylpropanoid biosynthesis, potentially influenced by compounds like this compound, could improve plant resilience against soft rot disease caused by Pectobacterium carotovorum.

Biochemical Research

This compound is also relevant in biochemical studies focusing on enzyme interactions and metabolic pathways. Its structural properties allow it to serve as a model compound for understanding complex biochemical processes.

Comparison of this compound with Related Compounds

| Compound | Source | Application Area | Notable Activity |

|---|---|---|---|

| This compound | Penicillium griseofulvum | Medicinal Chemistry | Inhibitor of cholesterol acyltransferase |

| 3-Phenylpropane-1-thiol | Synthetic/Various Sources | Antimicrobial Research | Exhibits antimicrobial properties |

| 2-Phenylethanethiol | Natural Sources | Flavoring and Fragrance Industry | Mild antimicrobial properties |

Wirkmechanismus

Phenylpyropene A exerts its effects primarily by inhibiting enzymes such as acyl-coenzyme A:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). By inhibiting ACAT, this compound prevents the esterification of cholesterol, thereby reducing the formation of cholesteryl esters. This inhibition can impact cholesterol metabolism and potentially reduce the risk of atherosclerosis .

Vergleich Mit ähnlichen Verbindungen

Phenylpyropen A gehört zu einer Familie von Verbindungen, die als Phenylpyropene bekannt sind. Zu ähnlichen Verbindungen gehören:

Phenylpyropen B: Ein weiterer Inhibitor von ACAT, der aus dem gleichen Pilzstamm isoliert wurde.

Phenylpyropen C: Ebenfalls aus Penicillium griseofulvum isoliert, mit ähnlichen hemmenden Eigenschaften.

Pyripyropen A: Eine verwandte Verbindung mit insektizider Aktivität und enzymhemmenden Eigenschaften .

Phenylpyropen A ist durch seine spezifische Hemmwirkung gegen ACAT und DGAT einzigartig, was es zu einer wertvollen Verbindung für die Forschung im Cholesterinstoffwechsel und in insektiziden Anwendungen macht.

Biologische Aktivität

Phenylpyropene A (PPA) is a compound belonging to the class of phenylpropanoids, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, anticancer, and other pharmacological properties based on recent research findings.

Overview of this compound

This compound is derived from propenylbenzenes, a subclass of phenylpropanoids. These compounds are characterized by their phenolic structure and have been extensively studied for their potential therapeutic applications. The synthesis and biological evaluation of PPA have garnered attention due to its promising bioactive properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In studies assessing its efficacy:

- Minimum Inhibitory Concentration (MIC) : The MIC values for PPA against Candida albicans ranged from 37 to 124 μg/mL, indicating its potential as a fungistatic agent .

- Bacterial Activity : PPA has shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

2. Antioxidant Activity

The antioxidant capacity of PPA is noteworthy:

- DPPH Assay : The compound exhibited an EC50 value between 19 to 31 μg/mL in DPPH radical scavenging assays, suggesting strong free radical scavenging ability .

- Mechanism : The antioxidant action is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage.

3. Anticancer Activity

Research indicates that PPA may possess anticancer properties:

- Cell Line Studies : Various concentrations of PPA were tested against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer). The results showed dose-dependent antiproliferative effects, highlighting its potential as an anticancer agent .

- Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Fluidity Alteration : PPA affects the fluidity of red blood cell membranes, which may influence cellular interactions and signal transduction pathways .

- Enzyme Inhibition : It potentially inhibits enzymes involved in the inflammatory response and cancer progression, although specific targets remain to be elucidated.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study 1 : Investigated the antifungal properties against Candida albicans, demonstrating significant inhibition at low concentrations.

- Study 2 : Explored the antioxidant potential through various in vitro assays, confirming its efficacy in scavenging free radicals.

- Study 3 : Evaluated the anticancer activity on multiple cell lines, revealing promising results that warrant further exploration in vivo.

Data Summary

| Biological Activity | Assessed Pathogen/Cell Line | MIC/EC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Candida albicans | 37 - 124 μg/mL | Fungistatic agent |

| Antioxidant | DPPH Radical Scavenging | 19 - 31 μg/mL | Strong scavenging ability |

| Anticancer | HepG2, Caco-2, MG63 | Dose-dependent inhibition | Potential for therapeutic use |

Eigenschaften

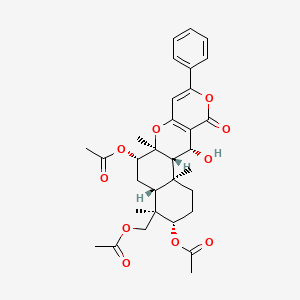

IUPAC Name |

[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3/t23-,24+,25+,27+,28-,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPKCPGUVVWHPW-QQJWEHFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CC=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.